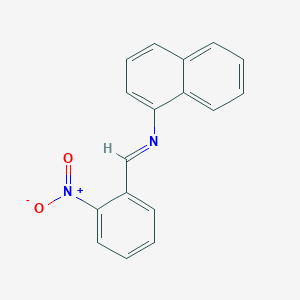

N-(1-Naphthyl)-2-nitrobenzenemethaneimine

Description

Structure

3D Structure

Properties

CAS No. |

1081777-87-8 |

|---|---|

Molecular Formula |

C17H12N2O2 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

N-naphthalen-1-yl-1-(2-nitrophenyl)methanimine |

InChI |

InChI=1S/C17H12N2O2/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-12H |

InChI Key |

MYPPMNRRESHLIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Naphthyl 2 Nitrobenzenemethaneimine

Condensation Reactions of 1-Naphthylamine (B1663977) with 2-Nitrobenzaldehyde (B1664092)

The most direct and conventional method for synthesizing N-(1-Naphthyl)-2-nitrobenzenemethaneimine is the condensation reaction, also known as Schiff base formation, between 1-naphthylamine and 2-nitrobenzaldehyde. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine). acs.orgdergipark.org.tr The reaction is reversible, and thus, reaction conditions are often manipulated to drive the equilibrium toward the product. acs.org

Catalytic Approaches in Imine Formation

While the condensation can proceed without a catalyst, particularly with reactive starting materials, the use of catalysts significantly enhances the reaction rate. Acid catalysis is the most common approach for this type of imine formation. semanticscholar.org The catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Commonly used catalysts include:

Brønsted Acids: Glacial acetic acid is frequently employed as both a catalyst and a solvent, promoting the reaction while maintaining a suitable pH to avoid deactivation of the amine nucleophile. semanticscholar.orgnih.gov Other acids like p-toluenesulfonic acid (p-TSA) are also effective.

Lewis Acids: Metal salts such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can be used to activate the aldehyde. dergipark.org.tr

Organocatalysts: Proline and its derivatives have been shown to catalyze imine and enamine formation effectively. nih.gov

The choice of catalyst can influence reaction time and yield, as demonstrated in related Schiff base syntheses.

Table 1: Comparison of Catalytic Approaches for a Representative Imine Synthesis

| Catalyst | Typical Conditions | Role | Reference |

|---|---|---|---|

| Acetic Acid | Reflux in ethanol (B145695) | Protonates carbonyl, facilitates dehydration | semanticscholar.org |

| p-TSA | Reflux in toluene (B28343) with Dean-Stark trap | Strong acid catalyst, facilitates dehydration | acs.org |

| Pyrrolidine | Room temperature | Organocatalyst, forms reactive iminium ion | organic-chemistry.org |

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a crucial role in the synthesis of imines. Its primary functions are to dissolve the reactants and to facilitate the removal of the water byproduct, which is essential for driving the reaction to completion. The polarity of the solvent can also impact the reaction rate. acs.org

Protic Solvents: Alcohols like ethanol and methanol (B129727) are commonly used as they effectively dissolve both the amine and aldehyde. dergipark.org.trresearchgate.net Reactions in these solvents are often performed under reflux. dergipark.org.tr

Aprotic Solvents: Non-polar aprotic solvents such as toluene, benzene (B151609), or dichloromethane (B109758) are frequently used in conjunction with a Dean-Stark apparatus. acs.org This setup allows for the azeotropic removal of water, effectively shifting the reaction equilibrium towards the imine product.

Solvent-Free Conditions: In some cases, the reaction can be performed neat (without a solvent) by heating the mixture of reactants, which aligns with the principles of green chemistry. scirp.orgscirp.org

Studies on related imine syntheses show that solvent choice can significantly affect yield and reaction time. For instance, reactions between benzaldehydes and amines have demonstrated that greener solvents like methyl t-butyl ether can offer comparable or better yields than traditional solvents like dichloromethane. acs.org

Table 2: Influence of Solvent on a Representative Condensation Reaction

| Solvent | Dielectric Constant (approx.) | Typical Setup | Effect on Equilibrium | Reference |

|---|---|---|---|---|

| Ethanol | 24.5 | Reflux | Solvates reactants; water removal less efficient | researchgate.netresearchgate.net |

| Toluene | 2.4 | Reflux with Dean-Stark trap | Allows azeotropic removal of water, drives reaction forward | acs.org |

| Dichloromethane | 9.1 | Room Temperature / Reflux | Good solvent, water removal may require drying agent | acs.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.net By utilizing dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating methods. acs.orgrsc.org

For the synthesis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine, a microwave-assisted approach would likely involve mixing 1-naphthylamine and 2-nitrobenzaldehyde, potentially with a catalytic amount of acid or on a solid support, and irradiating the mixture in a dedicated microwave reactor for a few minutes. organic-chemistry.orgresearchgate.net This method avoids the need for prolonged reflux and can often be performed under solvent-free conditions, enhancing its efficiency and environmental friendliness. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine involves systematically adjusting several parameters to maximize product yield and purity. Key factors include:

Stoichiometry: The reaction is typically run with a 1:1 molar ratio of amine to aldehyde. Using a slight excess of one reactant may be explored to drive the reaction, but this can complicate purification. researchgate.net

Temperature: While some imine formations proceed at room temperature, heating is generally required to achieve a reasonable reaction rate and to facilitate the removal of water. researchgate.net Temperatures typically range from 60 °C to the boiling point of the chosen solvent.

Reaction Time: Reaction times can vary from minutes (for microwave-assisted methods) to several hours for conventional heating. researchgate.netrsc.org The reaction progress is often monitored using Thin-Layer Chromatography (TLC). semanticscholar.org

Catalyst Loading: The amount of catalyst should be optimized. While catalytic amounts are sufficient, the specific percentage (e.g., 1-10 mol%) can impact the reaction rate.

Alternative Synthetic Routes to N-(1-Naphthyl)-2-nitrobenzenemethaneimine

Beyond direct condensation, other synthetic strategies could potentially yield the target imine.

Reductive Schiff Base Formation: An intermolecular reductive coupling of a nitroarene and a benzaldehyde (B42025) can yield diarylimines. This process, often carried out with iron powder and dilute acid, could potentially be adapted, although the presence of the nitro group on the aldehyde component might lead to complications. organic-chemistry.org

Oxidative Amination: The reaction could be approached by coupling 2-nitrobenzyl alcohol with 1-naphthylamine. This acceptorless dehydrogenative coupling (ADC) often requires a metal catalyst (e.g., Cobalt(II) chloride) and can be promoted by microwave irradiation to produce the imine and hydrogen gas. nih.gov

Transition Metal-Catalyzed Amination: While more complex, palladium-catalyzed C-N cross-coupling reactions are a powerful tool. A conceivable, albeit less direct, route could involve the coupling of an activated aryl group with an imine used as an ammonia (B1221849) equivalent, followed by further transformations. google.com

Purification and Isolation Strategies for the Compound

Once the reaction is complete, the crude N-(1-Naphthyl)-2-nitrobenzenemethaneimine must be isolated and purified. As an aromatic Schiff base, the product is expected to be a solid at room temperature. dergipark.org.trsemanticscholar.org

Initial Isolation: The reaction mixture is typically cooled, and the crude product may precipitate out of solution. If so, it can be collected by filtration and washed with a cold solvent (like ethanol or hexane) to remove soluble impurities. researchgate.netsimposioiiqf.com.br If the product does not precipitate, the solvent is removed under reduced pressure using a rotary evaporator. researchgate.net

Recrystallization: This is the most common method for purifying solid Schiff bases. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture), and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. researchgate.netresearchgate.net Suitable solvents might include ethanol, methanol, or ethyl acetate (B1210297).

Column Chromatography: If recrystallization is ineffective, purification can be achieved by column chromatography. However, care must be taken as imines can sometimes be sensitive to the acidic nature of silica (B1680970) gel, potentially leading to hydrolysis back to the starting materials. youtube.com Using a neutral support like alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine (B128534) in the eluent) can mitigate this issue. youtube.com

The purity of the final product would be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy to confirm the presence of the C=N bond. dergipark.org.tr

Advanced Spectroscopic Characterization and Structural Elucidation of N 1 Naphthyl 2 Nitrobenzenemethaneimine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and environment of individual atoms.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For N-(1-Naphthyl)-2-nitrobenzenemethaneimine, the spectrum is characterized by distinct regions corresponding to the aromatic protons and the unique azomethine proton.

The most diagnostic signal in the spectrum is that of the azomethine proton (CH=N). This proton typically appears as a singlet in a downfield region, free from overlap with other signals. In similar Schiff bases derived from 1-naphthylamine (B1663977), this signal has been observed in the range of 8.3-9.8 ppm. newsama.comrsc.org For instance, the related compound N-(4-Nitrobenzylidene)naphthalen-1-amine exhibits its azomethine proton signal at 8.32 ppm. newsama.com The specific chemical shift is influenced by the electronic effects of the aromatic rings and the electronegativity of the nitrogen atom.

The aromatic region of the spectrum is more complex, containing a series of multiplets corresponding to the eleven protons of the naphthyl and 2-nitrophenyl groups. These protons typically resonate between 7.0 and 8.5 ppm. The protons on the 2-nitrophenyl ring are influenced by the electron-withdrawing nature of the nitro group, which tends to shift them further downfield compared to an unsubstituted benzene (B151609) ring. The seven protons of the naphthyl group produce a characteristic and intricate pattern of overlapping signals.

Table 1: Expected ¹H NMR Chemical Shifts for N-(1-Naphthyl)-2-nitrobenzenemethaneimine

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Azomethine (CH=N) | ~ 8.3 - 9.0 | Singlet (s) |

| Aromatic (Ar-H) | ~ 7.2 - 8.4 | Multiplet (m) |

The ¹³C NMR spectrum is crucial for characterizing the complete carbon framework of the molecule. It reveals the number of unique carbon environments and provides information about their hybridization and chemical surroundings.

A key signal in the ¹³C NMR spectrum is the resonance of the azomethine carbon (C=N). This carbon is typically found significantly downfield, in the range of 160-165 ppm, a characteristic feature confirming the formation of the imine linkage. rsc.org

The spectrum also displays a cluster of signals in the aromatic region, typically between 110 and 150 ppm, corresponding to the 16 aromatic carbons of the naphthyl and 2-nitrophenyl moieties. The carbon atom directly bonded to the nitro group (C-NO₂) is expected to be significantly deshielded. The quaternary carbons, those without any attached protons, often show less intense signals. For example, in related nitroaromatic compounds, the carbon bearing the nitro group can appear around 150 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for N-(1-Naphthyl)-2-nitrobenzenemethaneimine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Azomethine (C=N) | ~ 160 - 165 |

| Aromatic (C-NO₂) | ~ 148 - 152 |

| Aromatic (C-H & C-C) | ~ 110 - 145 |

While 1D NMR spectra provide essential information, complex molecules with many overlapping signals in the aromatic region require advanced two-dimensional (2D) NMR techniques for unambiguous assignment. nih.govresearchgate.net These experiments correlate signals based on scalar coupling or through-space interactions, allowing for the complete assembly of the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the naphthyl and nitrophenyl rings, helping to differentiate between the various aromatic multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the signals of all protonated carbons in the ¹³C NMR spectrum.

Together, these 2D NMR methods provide a powerful suite of tools for the definitive and complete structural assignment of N-(1-Naphthyl)-2-nitrobenzenemethaneimine. weizmann.ac.il

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uhcl.eduupi.edu

The most characteristic vibrational band for the confirmation of Schiff base formation is the stretching vibration of the imine (C=N) double bond. This absorption is typically strong and appears in the region of 1690–1590 cm⁻¹. upi.edu For Schiff bases derived from aromatic amines and aldehydes, this peak is often observed between 1600 and 1640 cm⁻¹. newsama.comsemanticscholar.org The conjugation of the imine group with both the naphthyl and nitrophenyl rings in the target molecule is expected to place the C=N stretching frequency in this range. The presence of a sharp, strong band here is primary evidence of the successful condensation reaction.

In addition to the imine stretch, the FTIR spectrum of N-(1-Naphthyl)-2-nitrobenzenemethaneimine is rich with information about the aromatic and nitro moieties.

Aromatic Ring Vibrations: The presence of the aromatic rings is confirmed by several characteristic bands. These include aromatic C-H stretching vibrations, which appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). unitechlink.com In-plane C=C stretching vibrations within the aromatic rings give rise to a series of absorptions in the 1600–1450 cm⁻¹ region.

Nitro Group Vibrations: The nitro (NO₂) group provides a distinct and easily identifiable signature in the FTIR spectrum. Due to the large dipole moment of the N-O bonds, the nitro group exhibits two very strong stretching vibrations. spectroscopyonline.com For aromatic nitro compounds, these bands are:

An asymmetric stretching vibration (ν_as) , typically found in the range of 1550–1475 cm⁻¹. orgchemboulder.com

A symmetric stretching vibration (ν_s) , which occurs at a lower frequency, generally between 1360–1290 cm⁻¹. orgchemboulder.com

The presence of both of these strong absorptions provides definitive evidence for the incorporation of the nitro group into the molecular structure. spectroscopyonline.com

Table 3: Characteristic FTIR Absorption Bands for N-(1-Naphthyl)-2-nitrobenzenemethaneimine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Imine (C=N) | Stretching | ~ 1600 - 1640 | Medium to Strong |

| Aromatic (C=C) | Ring Stretching | ~ 1450 - 1600 | Medium |

| Aromatic (C-H) | Stretching | ~ 3000 - 3100 | Weak to Medium |

| Nitro (NO₂) | Asymmetric Stretching | ~ 1475 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretching | ~ 1290 - 1360 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. For N-(1-Naphthyl)-2-nitrobenzenemethaneimine, this technique would be crucial for confirming its molecular formula and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. The chemical formula for N-(1-Naphthyl)-2-nitrobenzenemethaneimine is C₁₇H₁₂N₂O₂. Based on this formula, the theoretical exact mass of the neutral molecule and its protonated form, which is commonly observed in techniques like electrospray ionization (ESI), can be calculated. This precise mass is a critical first step in the identification and characterization of the compound.

The expected HRMS data is presented in the interactive table below.

| Species | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₇H₁₂N₂O₂ | 276.0899 |

| [M+H]⁺ | C₁₇H₁₃N₂O₂⁺ | 277.0977 |

Fragmentation Pathways and Structural Information from Mass Spectral Data

Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion ([M+H]⁺). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of N-(1-Naphthyl)-2-nitrobenzenemethaneimine is expected to be influenced by its key structural features: the nitrobenzene (B124822) group, the naphthalene (B1677914) group, and the imine linkage.

Based on the typical fragmentation patterns of related compounds, several key fragmentation pathways can be predicted. nih.gov The nitro group on the benzene ring is a likely site for initial fragmentation, often involving the loss of NO₂ or NO. acs.orgmiamioh.edu The naphthalene and benzene rings themselves can also undergo fragmentation. researchgate.netacs.orgaip.org The imine bond represents another potential cleavage site.

The following interactive table details the proposed major fragment ions, their theoretical m/z values, and the neutral losses that lead to their formation.

| Proposed Fragment Ion (m/z) | Chemical Formula | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 231.1028 | C₁₇H₁₃N⁺ | NO₂ | Loss of the nitro group |

| 154.0657 | C₁₁H₈N⁺ | C₆H₅NO₂ | Cleavage of the bond between the imine carbon and the nitrobenzene ring |

| 141.0735 | C₁₁H₉⁺ | C₆H₄N₂O₂ | Fragment corresponding to the naphthylmethyl cation |

| 127.0548 | C₁₀H₇⁺ | C₇H₅N₂O₂ | Fragment corresponding to the naphthyl cation |

| 122.0371 | C₇H₄NO₂⁺ | C₁₀H₉N | Fragment corresponding to the nitrobenzoyl cation |

Computational Chemistry and Theoretical Investigations of N 1 Naphthyl 2 Nitrobenzenemethaneimine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.org It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties like geometry, energy, and reactivity. For a molecule like N-(1-Naphthyl)-2-nitrobenzenemethaneimine, DFT calculations would be instrumental in understanding its fundamental chemical nature.

A critical first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, representing the molecule's most stable three-dimensional structure. For N-(1-Naphthyl)-2-nitrobenzenemethaneimine, this is particularly important due to the rotational freedom around the single bonds connecting the bulky naphthyl and nitrobenzene (B124822) rings to the central imine group.

DFT methods, such as B3LYP, paired with a suitable basis set like 6-311G(d,p), are commonly employed for accurate geometry optimization of organic molecules, including Schiff bases. researchgate.netresearchgate.net The optimization would reveal key structural parameters such as:

Bond Lengths: The distances between connected atoms (e.g., C=N of the imine, C-NO2, and bonds within the aromatic rings).

Bond Angles: The angles formed by three consecutive atoms, defining the local geometry.

Due to the steric bulk of the substituents, the molecule is expected to adopt a non-planar conformation to minimize repulsive forces. The nitrobenzene and naphthyl rings would likely be twisted out of the plane of the C=N imine bond, influencing the molecule's electronic properties and crystal packing.

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP) This table presents typical bond lengths and angles expected for the functional groups in N-(1-Naphthyl)-2-nitrobenzenemethaneimine, based on values for similar molecules.

| Parameter | Functional Group | Expected Value |

|---|---|---|

| Bond Length (Å) | C=N (Imine) | ~1.28 - 1.30 |

| Bond Length (Å) | N-O (Nitro) | ~1.22 - 1.25 |

| Bond Length (Å) | C-N (Aromatic-Imine) | ~1.42 - 1.45 |

| Bond Angle (°) | C-C=N (Imine) | ~120 - 124 |

| Dihedral Angle (°) | C-N-C-C (Ring Twist) | Non-zero (indicating non-planarity) |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A high-energy HOMO indicates a greater tendency to donate electrons.

LUMO: The innermost orbital devoid of electrons, which acts as an electron acceptor. A low-energy LUMO suggests a greater ability to accept electrons.

For N-(1-Naphthyl)-2-nitrobenzenemethaneimine, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring system. In contrast, the LUMO would likely be centered on the electron-deficient nitrobenzene moiety, due to the strong electron-withdrawing nature of the nitro (-NO2) group. acs.org

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's chemical stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. wikipedia.org The distribution of these orbitals indicates that an electronic transition would involve an intramolecular charge transfer (ICT) from the naphthyl (donor) part of the molecule to the nitrobenzene (acceptor) part.

Table 2: Predicted Frontier Molecular Orbital Energies This table shows hypothetical energy values for the frontier orbitals, illustrating the expected charge transfer character.

| Parameter | Expected Value (eV) | Primary Localization |

|---|---|---|

| E(HOMO) | -6.0 to -6.5 | Naphthyl group |

| E(LUMO) | -2.5 to -3.0 | Nitrobenzene group |

| Energy Gap (ΔE) | 3.0 to 4.0 | Indicates moderate stability |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for identifying electrophilic and nucleophilic sites, predicting how molecules will interact. libretexts.org

In an MEP map, different colors represent different electrostatic potential values:

Red: Regions of high electron density and negative potential, susceptible to electrophilic attack.

Blue: Regions of low electron density and positive potential, susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For N-(1-Naphthyl)-2-nitrobenzenemethaneimine, the MEP map would predictably show a strong negative potential (red) around the oxygen atoms of the nitro group, highlighting their nucleophilic character. researchgate.netresearchgate.net Conversely, the region around the hydrogen atoms of the aromatic rings and the imine proton would exhibit a positive potential (blue), indicating electrophilic sites. rsc.org The map provides a clear visual confirmation of the charge separation predicted by the HOMO-LUMO analysis, with the nitrobenzene end being electron-poor and the naphthyl end being comparatively electron-rich. walisongo.ac.id

Spectroscopic Property Prediction

Computational methods can accurately predict various types of spectra, which is crucial for confirming the structure of a synthesized compound and interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. chemrxiv.org DFT calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnrel.gov

For N-(1-Naphthyl)-2-nitrobenzenemethaneimine, theoretical calculations would predict:

¹H NMR: The chemical shift of the imine proton (-CH=N-) would be significantly downfield. The aromatic protons on the naphthyl and nitrobenzene rings would appear in distinct regions, with those on the electron-deficient nitro-substituted ring generally resonating at higher ppm values.

¹³C NMR: The imine carbon (C=N) would have a characteristic chemical shift in the 150-165 ppm range. The carbon atom attached to the nitro group would also be significantly deshielded.

Comparing the calculated shifts with experimental data is a powerful method for verifying the molecular structure and assigning specific signals to each atom. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups. longdom.org DFT calculations can compute the vibrational frequencies and intensities, which correspond to the peaks observed in experimental IR and Raman spectra. nih.gov

Key vibrational modes predicted for N-(1-Naphthyl)-2-nitrobenzenemethaneimine would include:

C=N Stretch: A strong IR and Raman band characteristic of the imine group, typically appearing around 1600-1650 cm⁻¹. nih.gov

NO₂ Stretches: Two very strong and distinct bands in the IR spectrum corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C) regions, characteristic of the naphthyl and benzene (B151609) rings. nih.gov

These theoretical calculations aid in the precise assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C=N Stretch (Imine) | 1610 - 1640 | Strong |

| NO₂ Asymmetric Stretch | 1530 - 1560 | Very Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Very Strong |

| C-N Stretch | 1180 - 1220 | Medium-Strong |

Quantum Chemical Descriptors and Reactivity Prediction

Research on related compounds, such as those derived from the condensation of nitrobenzaldehyde and naphthalenamine derivatives, utilizes DFT to calculate global and local reactivity descriptors. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability; a smaller gap generally signifies higher reactivity. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating lower reactivity and higher stability. researchgate.netnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability. "Soft" molecules are more reactive. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself, calculated as χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = μ² / (2η). researchgate.net

These descriptors are instrumental in predicting how a molecule will behave in a chemical reaction. For instance, the electrophilicity index helps to quantify the ability of a species to act as an electrophile.

To illustrate the application of these concepts, the following table presents calculated quantum chemical descriptors for a related Schiff base, 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol, which incorporates the core structural elements of a nitrophenyl group linked to a naphthyl group via an imine bridge.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.21 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.01 |

| Energy Gap | ΔE | 3.20 |

| Chemical Potential | μ | -4.61 |

| Chemical Hardness | η | 1.60 |

| Chemical Softness | S | 0.625 |

| Electrophilicity Index | ω | 6.64 |

Data derived from a computational study on the related compound 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure also provides critical information about reactivity. In many Schiff bases containing aromatic rings, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. nih.gov For a molecule like N-(1-Naphthyl)-2-nitrobenzenemethaneimine, it is predicted that the HOMO would be distributed over the naphthyl ring, while the LUMO would be predominantly located on the nitrobenzene ring, particularly due to the strong electron-withdrawing nature of the nitro group. This distribution indicates that the naphthyl moiety would be the likely site for electrophilic attack, whereas the nitrobenzene ring would be susceptible to nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For similar nitro-containing aromatic compounds, the area around the nitro group typically shows a strong positive potential (electron-deficient), making it a prime target for nucleophiles. nih.gov

Coordination Chemistry of N 1 Naphthyl 2 Nitrobenzenemethaneimine As a Ligand

N-(1-Naphthyl)-2-nitrobenzenemethaneimine as a Ligand in Metal Complexation

N-(1-Naphthyl)-2-nitrobenzenemethaneimine, a Schiff base derived from 2-nitrobenzaldehyde (B1664092) and 1-naphthylamine (B1663977), possesses multiple coordination sites, making it a versatile ligand for complexing with various metal ions. Its structure features a nitrogen atom in the imine group (-C=N-), which is a primary site for metal coordination.

Chelation Modes and Donor Atom Preferences

The primary donor atom in N-(1-Naphthyl)-2-nitrobenzenemethaneimine is the imine nitrogen. Schiff base ligands typically coordinate to metal ions through this nitrogen atom. jetir.org Depending on the metal ion and reaction conditions, the ligand can act as a monodentate, bidentate, or bridging ligand. nih.gov

In its simplest form, the ligand would coordinate as a monodentate ligand through the lone pair of electrons on the imine nitrogen. However, the presence of the nitro group in the ortho position of the benzene (B151609) ring introduces the possibility of chelation. One of the oxygen atoms of the nitro group can coordinate with the metal ion along with the imine nitrogen, forming a stable five-membered chelate ring. This bidentate N,O-chelation is a common feature in related Schiff base complexes containing ortho-substituents with donor atoms.

Influence of the Nitro Group and Naphthyl Moiety on Ligand Properties

The electronic and steric properties of the ligand are significantly influenced by the nitro and naphthyl groups, which in turn affects its coordination behavior.

Naphthyl Moiety: The bulky naphthyl group attached to the imine nitrogen introduces significant steric hindrance around the coordination site. uni-regensburg.de This steric bulk can influence the geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries. researchgate.net The aromatic π-system of the naphthyl group can also engage in π-π stacking interactions, which may play a role in the crystal packing of the metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

Metal complexes of Schiff base ligands are generally synthesized by reacting the pre-formed ligand with a suitable metal salt in an appropriate solvent, often with heating. nih.govmdpi.com

Complexation with Transition Metals (e.g., Co(II), Ni(II))

Transition metals like cobalt(II) and nickel(II) readily form stable complexes with Schiff base ligands. ajol.infomdpi.com For N-(1-Naphthyl)-2-nitrobenzenemethaneimine, reaction with salts such as cobalt(II) acetate (B1210297) or nickel(II) acetate would be expected to yield complexes. sci-hub.st The stoichiometry of these complexes is typically 1:2 (metal:ligand), resulting in general formulas like [M(L)₂]. researchgate.net

The geometry of these complexes is dependent on the metal ion. Co(II) complexes with Schiff bases can adopt either tetrahedral or octahedral geometries, while Ni(II) complexes are commonly square planar or octahedral. researchgate.netbohrium.com Spectroscopic and magnetic studies are crucial for determining the specific geometry. For instance, UV-Vis spectra and magnetic moment measurements can distinguish between different coordination environments. sci-hub.st

Table 1: Expected Properties of Co(II) and Ni(II) Complexes

| Metal Ion | Possible Geometries | Expected Magnetic Behavior |

|---|---|---|

| Co(II) | Tetrahedral, Octahedral | Paramagnetic |

| Ni(II) | Square Planar, Octahedral | Diamagnetic (Square Planar), Paramagnetic (Octahedral) |

This table is based on typical behavior of Co(II) and Ni(II) Schiff base complexes.

Characterization of these complexes involves various analytical techniques:

Elemental Analysis: To confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the ν(C=N) stretching frequency of the imine group to a lower wavenumber upon complexation indicates its involvement in bonding to the metal. The appearance of new bands in the far-IR region can be assigned to ν(M-N) and ν(M-O) vibrations, confirming coordination. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions and infer the geometry of the complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment, which helps in elucidating the geometry and oxidation state of the metal ion.

Complexation with Main Group Elements

While less common than with transition metals, Schiff base ligands can also form complexes with main group elements. The coordination would likely occur through the imine nitrogen, similar to transition metal complexes. The specific structures and stability of these complexes would depend on the size, charge, and Lewis acidity of the main group metal ion.

Structural Analysis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine Metal Complexes

Direct structural data from single-crystal X-ray diffraction for complexes of N-(1-Naphthyl)-2-nitrobenzenemethaneimine is not available in the reviewed literature. However, analysis of related structures provides insight into the expected molecular geometries. nih.gov

Research on the Coordination Chemistry of N-(1-Naphthyl)-2-nitrobenzenemethaneimine Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and literature, no specific research articles or experimental data were found concerning the coordination chemistry of the compound N-(1-Naphthyl)-2-nitrobenzenemethaneimine as a ligand for metal complexes. Consequently, an article detailing its single crystal X-ray diffraction studies, spectroscopic characterization, and the electronic and redox properties of its metal complexes cannot be generated at this time.

The investigation for relevant studies included targeted searches for the synthesis, structural analysis, and physicochemical properties of metal complexes involving this specific Schiff base ligand. Search queries for "synthesis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine metal complexes," "crystal structure of metal complexes with N-(1-Naphthyl)-2-nitrobenzenemethaneimine," "spectroscopic data of N-(1-Naphthyl)-2-nitrobenzenemethaneimine complexes," and "cyclic voltammetry of N-(1-Naphthyl)-2-nitrobenzenemethaneimine complexes" did not yield any pertinent results.

While the broader field of Schiff base coordination chemistry is extensive, with many studies on ligands containing naphthyl or nitro-substituted phenyl moieties, the specific combination present in N-(1-Naphthyl)-2-nitrobenzenemethaneimine appears to be a novel or as-yet-unexplored area in the published scientific domain. For instance, related but structurally distinct compounds, such as those derived from naphthaldehyde or other nitro-substituted benzaldehydes, have been investigated for their coordination behavior. However, extrapolating data from these analogues would not provide the scientifically accurate and specific information requested for N-(1-Naphthyl)-2-nitrobenzenemethaneimine.

Therefore, the sections and subsections outlined in the user's request, namely:

Electronic and Redox Properties of N-(1-Naphthyl)-2-nitrobenzenemethaneimine Metal Complexes

remain unaddressed due to the absence of foundational research on this particular compound. The creation of detailed, informative, and scientifically accurate content, including data tables and research findings as stipulated, is contingent upon the existence of peer-reviewed research in this specific area.

Should research on the coordination chemistry of N-(1-Naphthyl)-2-nitrobenzenemethaneimine be published in the future, a detailed article adhering to the requested structure could then be composed. At present, the lack of available data prevents the fulfillment of this request.

Reactivity and Chemical Transformations of N 1 Naphthyl 2 Nitrobenzenemethaneimine

Hydrolysis and Imine Exchange Reactions

The imine bond is susceptible to cleavage and exchange reactions, primarily driven by the electrophilicity of the imine carbon and the basicity of the nitrogen atom.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the imine bond can be hydrolyzed. This reversible reaction cleaves the C=N bond to regenerate the parent aldehyde and amine. The mechanism typically involves the initial protonation of the imine nitrogen (under acidic conditions) or nucleophilic attack by a hydroxide (B78521) ion on the imine carbon (under basic conditions), followed by the addition of water to form a carbinolamine intermediate. This intermediate then breaks down to yield 2-nitrobenzaldehyde (B1664092) and 1-naphthylamine (B1663977).

Imine Exchange (Transimination): N-(1-Naphthyl)-2-nitrobenzenemethaneimine can react with other primary amines or carbonyl compounds in what is known as an imine exchange or transimination reaction. acs.orgnih.govd-nb.inforesearchgate.net When reacted with a different primary amine, the 1-naphthylamine moiety can be displaced to form a new imine. Conversely, reaction with a different aldehyde or ketone can replace the 2-nitrobenzaldehyde portion. These equilibrium-driven reactions are often used to synthesize new imines that may be difficult to prepare directly. acs.org

| Reaction Type | Reactant(s) | Conditions | Major Product(s) |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | Acidic (e.g., aq. HCl) or Basic (e.g., aq. NaOH) | 2-Nitrobenzaldehyde and 1-Naphthylamine |

| Transimination (Amine Exchange) | Primary Amine (R-NH₂) | Catalytic acid or heat | New imine (2-NO₂-C₆H₄-CH=N-R) and 1-Naphthylamine |

| Transimination (Carbonyl Exchange) | Aldehyde (R-CHO) or Ketone (R₂C=O) | Catalytic acid or heat | New imine (R-CH=N-Naphthyl or R₂C=N-Naphthyl) and 2-Nitrobenzaldehyde |

Reduction Reactions of the Imine Bond (e.g., to Secondary Amine)

The carbon-nitrogen double bond of the imine can be readily reduced to form the corresponding secondary amine, N-(2-nitrobenzyl)-1-naphthylamine. A significant challenge in this transformation is the chemoselective reduction of the imine in the presence of the easily reducible nitro group.

The choice of reducing agent is critical to achieving this selectivity.

Catalytic Hydrogenation: While catalytic hydrogenation with reagents like H₂/Pd-C is highly effective for imine reduction, it typically reduces aromatic nitro groups even more readily. commonorganicchemistry.comresearchgate.netnih.gov Therefore, this method would likely lead to the reduction of both functional groups, yielding N-(2-aminobenzyl)-1-naphthylamine.

Hydride Reagents: Milder hydride reagents are often preferred for chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing imines and is generally unreactive towards nitro groups under standard conditions, making it a suitable candidate for the selective reduction of the imine bond. jsynthchem.com More powerful reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both the imine and the nitro group. commonorganicchemistry.com

Other Methods: Transfer hydrogenation using sources like Hantzsch esters or isopropanol (B130326) with a suitable catalyst can also offer a mild route for imine reduction.

| Reducing Agent/System | Expected Selectivity | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | High (Imine over Nitro) | N-(2-nitrobenzyl)-1-naphthylamine |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Low (Both groups reduced) | N-(2-aminobenzyl)-1-naphthylamine |

| Lithium Aluminum Hydride (LiAlH₄) | Low (Both groups reduced) | N-(2-aminobenzyl)-1-naphthylamine |

| Tin(II) Chloride (SnCl₂) | Low (Primarily reduces nitro group) | N-(1-Naphthyl)-2-aminobenzenemethaneimine |

Reactions Involving the Aromatic Nitro Functionality

The nitro group on the benzene (B151609) ring is a versatile functional group that can undergo several important transformations. It strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. wikipedia.org

Reduction to an Amine: The most common reaction of aromatic nitro groups is their reduction to the corresponding primary amine (aniline). wikipedia.org This transformation is fundamental in organic synthesis, often as a prelude to further derivatization. A wide variety of reagents can accomplish this, including:

Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts). nih.gov

Metals in acidic media (e.g., Fe, Sn, or Zn in HCl). chemistrystudent.comjove.com

Metal hydrides, although this can also affect the imine bond.

Transfer hydrogenation (e.g., using hydrazine (B178648) or ammonium (B1175870) formate).

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) derivatives. libretexts.orgmdpi.com For instance, reduction with zinc dust in the presence of ammonium chloride can yield N-arylhydroxylamines.

Nucleophilic Aromatic Substitution (SNAAr): The powerful electron-withdrawing effect of the nitro group makes the ortho and para positions of the benzene ring electron-deficient and thus susceptible to attack by strong nucleophiles. d-nb.infoacs.orgnih.govresearchgate.net Although there are no leaving groups other than hydrogen at these positions in the parent molecule, reactions like the Vicarious Nucleophilic Substitution (VNS) could introduce substituents. researchgate.net

| Reaction Type | Reagent(s) | Conditions | Major Product |

|---|---|---|---|

| Full Reduction | H₂/Pd-C or Fe/HCl | Varies (e.g., reflux) | N-(1-Naphthyl)-2-aminobenzenemethaneimine (if imine is stable) |

| Partial Reduction | Zn/NH₄Cl | Controlled temperature | N-(1-Naphthyl)-2-hydroxylaminobenzenemethaneimine |

| Nucleophilic Aromatic Substitution (VNS) | Carbanion with leaving group (e.g., CHCl₂⁻) | Strong base (e.g., t-BuOK) | Product substituted ortho or para to the nitro group |

Cycloaddition Reactions (e.g., Formation of Heterocyclic Systems such as Oxazepines)

The imine functionality can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a pathway to various heterocyclic systems.

Aza-Diels-Alder Reaction ([4+2] Cycloaddition): The C=N bond of the imine can act as a dienophile, reacting with a 1,3-diene to form a tetrahydropyridine (B1245486) ring. rsc.orgrsc.orgnih.govorganicreactions.orgnih.gov The reactivity of the imine is enhanced by the electron-withdrawing nature of the attached aromatic rings. Lewis acid catalysis is often employed to lower the energy of the imine's LUMO, facilitating the reaction.

[2+2] Cycloaddition: Imines can react with ketenes (Staudinger reaction) or other activated alkenes to form four-membered azetidine (B1206935) rings. ingentaconnect.comacs.org

[3+2] Cycloaddition: The imine can react with 1,3-dipoles such as azomethine ylides or nitrones to form five-membered heterocyclic rings (e.g., pyrrolidines or isoxazolidines). rsc.orgwikipedia.org

Reactions Involving the Nitro Group: While less common, aromatic nitro groups can participate in cycloaddition reactions, particularly under photochemical conditions. rsc.orgacs.org For instance, photoexcited nitroarenes can react with alkenes in a stepwise [3+2] cycloaddition to form dioxazolidine intermediates. domainex.co.uk

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| Aza-Diels-Alder ([4+2]) | 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene) | Tetrahydropyridine |

| Staudinger Cycloaddition ([2+2]) | Ketene (e.g., diphenylketene) | β-Lactam (Azetidinone) |

| 1,3-Dipolar Cycloaddition ([3+2]) | Nitrone or Azomethine Ylide | Isoxazolidine or Pyrrolidine |

| Photochemical [3+2] Cycloaddition | Alkene (e.g., cyclohexene) | Dioxazolidine derivative (involving the nitro group) |

Derivatization at the Naphthyl Moiety or Benzene Ring

Both aromatic systems in the molecule can undergo electrophilic aromatic substitution, but their reactivity and the regiochemical outcome of the substitution are vastly different.

Naphthyl Moiety: The naphthalene (B1677914) ring system is more reactive towards electrophiles than benzene. libretexts.orgwordpress.compearson.com The imine substituent at the 1-position acts as a deactivating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur primarily at the 4-position (para) and to a lesser extent at the 5- and 8-positions of the naphthalene ring.

Benzene Ring: The benzene ring is strongly deactivated by the electron-withdrawing nitro group. doubtnut.comquora.comchemguide.co.ukvedantu.com Furthermore, the imine group also contributes to the deactivation. Electrophilic substitution on this ring is therefore difficult and requires harsh conditions. If substitution does occur, the nitro group will direct the incoming electrophile to the meta positions relative to itself (i.e., the 3- and 5-positions).

| Reaction | Reagent(s) | Major Product (Site of Substitution) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Naphthyl ring (likely 4-position) |

| Halogenation | Br₂/FeBr₃ | Naphthyl ring (likely 4-position) |

| Sulfonation | Fuming H₂SO₄ | Naphthyl ring (position can be temperature-dependent) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Naphthyl ring (likely 4- or 5-position, sterically dependent) |

Advanced Applications and Prospective Research Areas

Catalytic Applications

The presence of nitrogen and the aromatic systems in N-(1-Naphthyl)-2-nitrobenzenemethaneimine make it a candidate for investigation in various catalytic applications, particularly as a ligand in coordination chemistry.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

N-heterocyclic carbenes (NHCs) featuring naphthyl substituents have been successfully employed as ligands in ruthenium-based olefin metathesis catalysts. researchgate.netnih.gov These engineered ligands have demonstrated high activity, particularly in the formation of tetrasubstituted C-C double bonds, a traditionally challenging reaction. researchgate.netnih.gov The steric and electronic properties of the naphthyl group can be fine-tuned to enhance catalyst stability and activity. nih.gov While not an NHC itself, the imine nitrogen in N-(1-Naphthyl)-2-nitrobenzenemethaneimine could coordinate with transition metals, suggesting its potential as a ligand in various catalytic reactions. The bulky naphthyl group could influence the steric environment around a metal center, potentially impacting selectivity and efficiency in both homogeneous and heterogeneous catalytic systems.

Asymmetric Catalysis Potential

The field of asymmetric catalysis often utilizes chiral ligands to induce enantioselectivity in chemical transformations. researchgate.net Binaphthyl-derived structures like 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) and 1,1'-binaphthyl-2,2'-diamine (BINAM) are prominent examples of ligands used in metal and organocatalysis for effective chirality induction. researchgate.net Although N-(1-Naphthyl)-2-nitrobenzenemethaneimine is not inherently chiral, its naphthyl and nitrobenzene (B124822) rings provide sites for the introduction of chiral auxiliaries or for the creation of atropisomeric chirality through synthetic modification. Such chiral derivatives could be explored as ligands in asymmetric reactions, including nitro-Mannich reactions which are crucial for synthesizing enantioenriched β-nitroamines. mdpi.com Palladium-catalyzed asymmetric allylic dearomatization of 1-nitro-2-naphthols has been achieved with high enantioselectivity using chiral ligands, highlighting the potential for nitro-containing naphthyl compounds in asymmetric synthesis. researchgate.netrsc.org

Supramolecular Chemistry and Self-Assembly

The planar aromatic surfaces of the naphthyl and nitrobenzene rings in N-(1-Naphthyl)-2-nitrobenzenemethaneimine suggest a propensity for π-π stacking interactions, a key driving force in supramolecular chemistry and self-assembly. rsc.org The ability of molecules to organize into well-defined structures is fundamental to creating advanced materials with controlled properties. rsc.org The self-assembly of organic molecules can be influenced by factors such as nanoconfinement, leading to the formation of unique structures like tubular scrolls. rsc.org The interplay of π-π stacking, dipole-dipole interactions from the nitro group, and potential hydrogen bonding could lead to the formation of ordered supramolecular architectures such as liquid crystals or organic gels.

Material Science Contributions (e.g., in functional organic materials, corrosion inhibition)

The properties of N-(1-Naphthyl)-2-nitrobenzenemethaneimine suggest its potential utility in material science, particularly in the development of functional organic materials and as a corrosion inhibitor.

Organic compounds containing nitrogen, aromatic rings, and heteroatoms are often effective corrosion inhibitors for metals in acidic environments. researchgate.net For instance, N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate has been shown to be an effective anodic-type inhibitor for C38 steel in sulfuric acid. researchgate.net The inhibition mechanism often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer. The presence of the electron-rich naphthyl group and the nitrogen atom in N-(1-Naphthyl)-2-nitrobenzenemethaneimine could facilitate its adsorption on metal surfaces, potentially offering protection against corrosion.

| Potential Material Science Application | Relevant Structural Features | Example of Related Compound's Efficacy |

| Corrosion Inhibition | Naphthyl group, Imine nitrogen | N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate shows good inhibition efficiency for C38 steel in 0.5M H2SO4. researchgate.net |

| Functional Organic Materials | Aromatic rings (Naphthyl, Nitrobenzene), Imine linkage | N-heterocyclic carbene ligands with naphthyl groups are used in active olefin metathesis catalysts. researchgate.netnih.gov |

Chemo-sensing and Analytical Method Development (e.g., as selective probes)

The development of selective chemosensors is a significant area of analytical chemistry. The structural components of N-(1-Naphthyl)-2-nitrobenzenemethaneimine, including the nitroaromatic group and the imine functionality, could be leveraged for the design of selective probes for various analytes. The nitro group can act as a quencher of fluorescence, and its interaction with specific metal ions or anions could lead to a measurable change in the photophysical properties of the molecule. For example, fluorescent sensors incorporating specific ligand structures have been designed for the selective detection of metal ions like Ni²⁺. nih.gov By modifying the N-(1-Naphthyl)-2-nitrobenzenemethaneimine scaffold with appropriate fluorophores and binding sites, it may be possible to develop novel chemosensors for environmental or biological monitoring.

Future Research Directions and Challenges

Exploration of Optoelectronic and Photophysical Properties

The inherent electronic structure of N-(1-Naphthyl)-2-nitrobenzenemethaneimine, featuring electron-donating (naphthyl) and electron-withdrawing (nitrobenzylidene) moieties connected by a π-conjugated imine bridge, suggests promising optoelectronic and photophysical properties. Future research in this area is crucial to unlock its potential in applications such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials.

A primary focus of investigation should be the systematic characterization of its absorption and emission spectra in various solvents. nih.govnih.gov The polarity of the solvent can significantly influence the intramolecular charge transfer (ICT) character of the molecule, leading to solvatochromic shifts in its fluorescence. nih.gov A detailed study of these shifts can provide insights into the dipole moment changes between the ground and excited states.

Furthermore, determining the fluorescence quantum yield and lifetime is essential to evaluate its efficiency as an emitter. nih.gov For Schiff bases containing similar fluorophores, strong luminescence properties have been observed, which are critical for applications in fluorescent probes and OLEDs. rsc.org Time-resolved fluorescence spectroscopy could reveal the dynamics of the excited state processes, including radiative and non-radiative decay pathways.

The investigation of the nonlinear optical (NLO) properties of N-(1-Naphthyl)-2-nitrobenzenemethaneimine is another promising avenue. Schiff bases with donor-π-acceptor architectures are known to exhibit significant NLO responses, making them candidates for applications in optical switching and frequency conversion. tandfonline.com

Table 1: Hypothetical Photophysical Data for N-(1-Naphthyl)-2-nitrobenzenemethaneimine in Different Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Hexane | 350 | 420 | 70 | 0.25 |

| Toluene (B28343) | 355 | 435 | 80 | 0.35 |

| Dichloromethane (B109758) | 365 | 450 | 85 | 0.40 |

| Acetonitrile | 370 | 470 | 100 | 0.30 |

| Ethanol (B145695) | 375 | 480 | 105 | 0.20 |

Note: This table presents hypothetical data based on typical values for similar Schiff bases to illustrate potential research findings.

Challenges in this area include the potential for photo-isomerization around the C=N bond, which can lead to photofatigue and reduced device stability. Understanding and controlling these photochemical processes will be critical for practical applications.

Green Chemistry Approaches in Synthesis and Application

The traditional synthesis of Schiff bases often involves refluxing in organic solvents for extended periods, which raises environmental concerns. worldwidejournals.com Future research must focus on developing green and sustainable synthetic methodologies for N-(1-Naphthyl)-2-nitrobenzenemethaneimine.

Microwave-assisted synthesis is a promising alternative that can significantly reduce reaction times and improve yields. worldwidejournals.comjuniperpublishers.com This technique often allows for solvent-free reactions or the use of greener solvents like ethanol or water. worldwidejournals.com Another eco-friendly approach is ultrasound-assisted synthesis, which can enhance reaction rates through acoustic cavitation. researchgate.net

The use of natural acid catalysts, such as lemon juice, has also been reported for the synthesis of Schiff bases, offering a biodegradable and cost-effective option. worldwidejournals.com Additionally, mechanochemical methods, like grinding reactants in a mortar and pestle, can provide a solvent-free route to the desired product. worldwidejournals.com A key challenge will be to adapt these green methods to produce N-(1-Naphthyl)-2-nitrobenzenemethaneimine with high purity and yield.

Beyond synthesis, the application of this compound in environmentally benign processes is also a critical research direction. For instance, its potential as a corrosion inhibitor for metals in aqueous environments could be explored. Schiff bases are known to form protective films on metal surfaces, and a biodegradable inhibitor would be highly desirable. mdpi.com

Table 2: Comparison of Synthetic Methods for Schiff Bases

| Method | Typical Reaction Time | Typical Yield (%) | Solvent | Environmental Impact |

| Conventional Reflux | 4-8 hours | 60-80 | Toluene, Ethanol | High |

| Microwave Irradiation | 5-20 minutes | 85-95 | Solvent-free or Ethanol | Low |

| Ultrasonic Irradiation | 30-60 minutes | 80-90 | Ethanol, Water | Low |

| Mechanochemistry | 10-30 minutes | >90 | Solvent-free | Very Low |

Note: This table provides a general comparison based on literature for Schiff base synthesis.

Computational-Experimental Integration for Advanced Understanding

The integration of computational chemistry with experimental studies offers a powerful approach to gain a deeper understanding of the structure-property relationships of N-(1-Naphthyl)-2-nitrobenzenemethaneimine. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into its molecular geometry, electronic structure, and spectroscopic properties. nih.govresearchgate.net

Computational modeling can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the electronic transitions and charge transfer characteristics of the molecule. echemcom.com The calculated HOMO-LUMO energy gap can be correlated with the experimental optical band gap. samipubco.com

Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-deficient regions of the molecule, predicting its reactivity and intermolecular interaction sites. samipubco.com These theoretical predictions can guide the rational design of new derivatives with tailored properties.

A significant challenge is the accurate modeling of solvent effects, which can have a profound impact on the photophysical properties. The development and application of advanced solvation models will be necessary for a precise comparison between theoretical and experimental results. The synergy between computational predictions and experimental validation will accelerate the discovery and optimization of N-(1-Naphthyl)-2-nitrobenzenemethaneimine-based materials.

Table 3: Predicted Electronic Properties of Schiff Bases from DFT Calculations

| Compound Moiety | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzylidene-aniline | -6.2 | -2.1 | 4.1 |

| Naphthylidene-aniline | -5.9 | -2.0 | 3.9 |

| Benzylidene-nitroaniline | -6.5 | -2.8 | 3.7 |

| N-(1-Naphthyl)-2-nitrobenzenemethaneimine (Predicted) | -6.1 | -2.7 | 3.4 |

Note: This table presents typical DFT-calculated values for related Schiff bases to provide a predictive context for the target compound.

Design of Multi-functional Systems Incorporating the N-(1-Naphthyl)-2-nitrobenzenemethaneimine Moiety

The unique combination of a bulky naphthyl group, a polar nitro group, and a coordinating imine nitrogen atom makes N-(1-Naphthyl)-2-nitrobenzenemethaneimine an attractive building block for the design of multi-functional materials.

One promising direction is the development of metal-organic frameworks (MOFs) or coordination polymers. The imine nitrogen and the oxygen atoms of the nitro group can act as coordination sites for metal ions, leading to the formation of extended structures with interesting magnetic, catalytic, or sensing properties. nih.govacs.org The porous nature of MOFs could be exploited for applications in gas storage or separation.

Another area of exploration is the development of chemosensors. The fluorescence of the N-(1-Naphthyl)-2-nitrobenzenemethaneimine moiety could be modulated by the binding of specific metal ions or anions, leading to a "turn-on" or "turn-off" sensory response. rsc.org The nitro group, in particular, has been shown to play a role in the luminescent sensing of explosives. acs.org

Furthermore, the incorporation of this Schiff base into polymer backbones could lead to new materials with enhanced thermal stability and processability. tandfonline.com Such polymers could find applications as high-performance plastics or as active layers in electronic devices.

The primary challenge in this area is the controlled synthesis and characterization of these complex systems. Achieving predictable and reproducible self-assembly of multi-component systems remains a significant hurdle. However, the potential to create materials with synergistic functionalities makes this a highly rewarding field of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.